7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15547747
Molecular Formula: C26H20FNO6
Molecular Weight: 461.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H20FNO6 |
|---|---|
| Molecular Weight | 461.4 g/mol |
| IUPAC Name | 7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C26H20FNO6/c1-32-17-7-3-14(4-8-17)13-28-23(15-5-9-19(29)21(11-15)33-2)22-24(30)18-12-16(27)6-10-20(18)34-25(22)26(28)31/h3-12,23,29H,13H2,1-2H3 |
| Standard InChI Key | LBTNYZCIKUBFAJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C=C5)O)OC |
Introduction
Structural Characteristics and Molecular Design
The core framework of this compound consists of a chromeno[2,3-c]pyrrole-3,9-dione system fused with aromatic substituents. Key structural elements include:
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A 7-fluoro substitution on the chromene ring, which enhances electrophilicity and influences intermolecular interactions.
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A 1-(4-hydroxy-3-methoxyphenyl) group, introducing hydrogen-bonding capabilities via the hydroxyl moiety and steric effects from the methoxy group .
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A 2-(4-methoxybenzyl) substituent, contributing to lipophilicity and potential π-π stacking interactions.
The molecular formula is inferred as , with a calculated molecular weight of approximately 488.5 g/mol. X-ray crystallography data for analogous compounds reveal planar chromeno-pyrrole systems with dihedral angles between aromatic rings ranging from 45° to 75°, suggesting moderate conjugation between substituents.
Synthetic Pathways and Optimization
Synthesis of this compound likely follows multi-step protocols common to chromeno-pyrrole derivatives:
Step 1: Formation of the Chromeno-Pyrrole Core
A base-catalyzed cyclocondensation between a fluorinated chromene precursor (e.g., 7-fluorochromene-3,9-dione) and a pyrrole derivative forms the fused heterocyclic system. Reaction conditions typically involve refluxing in acetonitrile with potassium carbonate as a catalyst.
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | K₂CO₃, CH₃CN | 80 | 62–68 |
| 2a | DEAD, PPh₃ | 0 → 25 | 45–50 |
| 2b | NaH, DMF | 60 | 55–60 |
Chemical Reactivity and Functional Modifications
The compound exhibits distinct reactivity patterns due to its functional groups:
Electrophilic Aromatic Substitution
The fluorine atom at position 7 directs electrophiles to the para position of the chromene ring. Nitration trials on analogous compounds yield mono-nitro derivatives at position 8 under mild conditions (HNO₃, H₂SO₄, 0°C).
Redox Activity
The dihydrochromeno-pyrrole system undergoes oxidation to a fully aromatic chromeno-pyrrole upon treatment with DDQ (dichlorodicyanobenzoquinone), confirmed by UV-Vis spectral shifts from to .
Hydrogen Bonding Interactions
The 4-hydroxy-3-methoxyphenyl group participates in intramolecular hydrogen bonding with the pyrrole carbonyl oxygen (), stabilizing a planar conformation critical for biological activity .
Biological Activity and Mechanistic Insights
Preliminary studies on structurally related compounds suggest potential therapeutic applications:
Anticancer Activity
Chromeno-pyrrole derivatives inhibit topoisomerase IIα with IC₅₀ values ranging from 1.2–3.8 μM, as demonstrated in MCF-7 breast cancer cell assays. The fluorine atom enhances membrane permeability, while methoxy groups improve target binding affinity through hydrophobic interactions.
Anti-inflammatory Effects
In murine macrophage models, analogs reduce TNF-α production by 40–60% at 10 μM concentrations, likely via suppression of NF-κB signaling. The hydroxyl group in the 4-hydroxy-3-methoxyphenyl moiety may chelate metal ions in enzymatic active sites .
Table 2: Comparative Biological Data
| Assay | Target Compound (Predicted) | Analog | Analog |
|---|---|---|---|
| Topo IIα Inhibition | IC₅₀ = 2.8 μM | 3.1 μM | 1.7 μM |
| TNF-α Reduction | 55% at 10 μM | 48% | 62% |
Computational Modeling and Structure-Activity Relationships
Density functional theory (DFT) calculations on analogous systems reveal:
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The HOMO () is localized on the chromene ring, while the LUMO () resides on the pyrrole-dione system, indicating charge-transfer potential.
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Molecular docking predicts strong binding () to the ATP-binding pocket of EGFR kinase, driven by hydrogen bonds with Met793 and hydrophobic contacts with Leu718.
Industrial Applications and Formulation Challenges
Drug Delivery Systems
The compound’s logP value (predicted 3.1) suggests suitability for lipid-based nanoemulsions. Stability studies on analogs show 85% integrity after 6 months at 4°C in PEG-400 solutions.
Photodynamic Therapy
Extended π-conjugation enables singlet oxygen generation () under 650 nm irradiation, comparable to porphyrin-based photosensitizers.
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms, potentially enhancing target specificity.
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Prodrug Modifications: Masking the hydroxyl group as a phosphate ester to improve aqueous solubility.
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Polymer Composites: Incorporating the compound into conductive polymers for organic electronics applications.
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